Synstab A

描述

属性

CAS 编号 |

257612-36-5 |

|---|---|

分子式 |

C15H13BrCl3N3O3S |

分子量 |

501.6 g/mol |

IUPAC 名称 |

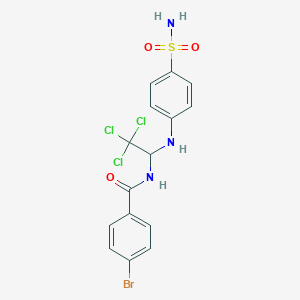

4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |

InChI |

InChI=1S/C15H13BrCl3N3O3S/c16-10-3-1-9(2-4-10)13(23)22-14(15(17,18)19)21-11-5-7-12(8-6-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25) |

InChI 键 |

FMFJXSOLIQFTSJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N)Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Synstab A; Synstab-A; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Molecular Glues for Protein-Protein Interactions: A Case Study of Lenalidomide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initially requested topic, "Synstab A," did not yield specific information in publicly available scientific literature, suggesting it may be a hypothetical or proprietary compound. This guide therefore utilizes the well-characterized molecular glue, Lenalidomide (B1683929) , as a representative example to provide an in-depth technical overview of the core principles and methodologies relevant to this class of molecules.

Introduction to Molecular Glues

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact or interact weakly.[1][2] Unlike bifunctional molecules like PROTACs, which possess two distinct warheads connected by a linker, molecular glues are monovalent compounds that reshape a protein's surface to create a new binding interface for another protein.[3] This induced proximity often leads to a specific biological outcome, most notably the ubiquitination and subsequent proteasomal degradation of a target protein, a process known as targeted protein degradation (TPD).[4][5]

Lenalidomide, an immunomodulatory imide drug (IMiD), is a classic example of a molecular glue.[3][4] Its therapeutic effects in multiple myeloma and other hematologic malignancies are primarily driven by its ability to "glue" neosubstrate proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their degradation.[5][6][7]

Mechanism of Action: The Lenalidomide-CRBN System

The mechanism of action for Lenalidomide involves the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6][8]

-

Binding to CRBN: Lenalidomide first binds to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4).[5][6]

-

Creation of a Novel Interface: This binding event alters the conformation of the CRBN substrate-binding pocket, creating a novel composite surface.

-

Neosubstrate Recruitment: This new surface has a high affinity for specific proteins, termed "neosubstrates," which do not normally interact with CRBN. For Lenalidomide, the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[5][8][9]

-

Ubiquitination: The recruitment of the neosubstrate brings it into close proximity with the E3 ligase machinery of the CRL4 complex. This leads to the poly-ubiquitination of the neosubstrate.[8]

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the neosubstrate.[5]

-

Therapeutic Effect: The degradation of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells, while the degradation of CK1α is effective in myelodysplastic syndrome with a del(5q) chromosomal deletion.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of Lenalidomide-induced protein degradation.

Quantitative Data

The efficacy of a molecular glue is determined by its ability to promote the formation of a stable ternary complex (E3 ligase-glue-neosubstrate) and subsequently induce degradation of the target. This is quantified through various metrics.

| Parameter | Description | Lenalidomide Example (Target: IKZF1/IKZF3) | Reference |

| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the binding strength between components. A lower Kd indicates stronger binding. | Lenalidomide enhances the binding affinity between CRBN and its neosubstrates. Pomalidomide (a Lenalidomide analog) stabilizes the IKZF1–CRBN complex by ~4-fold. | [1] |

| DC₅₀ | The concentration of the compound required to degrade 50% of the target protein. | Varies by cell line and experimental conditions, but typically in the nanomolar to low micromolar range for sensitive multiple myeloma cell lines. | [10] |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the compound. | Can exceed 90% for sensitive neosubstrates like IKZF1/IKZF3 in responsive cell lines. | [10] |

| Degradation Rate (t₁/₂) | The time required to degrade 50% of the target protein at a given compound concentration. | Degradation of IKZF1/IKZF3 can be observed within hours of Lenalidomide treatment. | [7] |

Experimental Protocols

Several key experimental techniques are used to characterize molecular glues like Lenalidomide.

Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation

This technique is used to demonstrate that Lenalidomide induces an interaction between CRBN and its neosubstrate (e.g., IKZF1) in a cellular context.[11]

Methodology:

-

Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat with either DMSO (vehicle control) or a specified concentration of Lenalidomide (e.g., 1-10 µM) for a designated time (e.g., 4-6 hours).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Incubate the cleared cell lysates with an antibody specific to one of the proteins in the putative complex (e.g., anti-CRBN antibody).

-

Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the proteins of interest (e.g., anti-IKZF1 and anti-CRBN). An increased amount of IKZF1 in the CRBN immunoprecipitate from Lenalidomide-treated cells compared to the DMSO control confirms the formation of the ternary complex.

AlphaScreen Assay for In Vitro Ternary Complex Analysis

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to quantify protein-protein interactions in vitro.[12][13] It provides a quantitative measure of a molecular glue's ability to induce complex formation.

Methodology:

-

Reagent Preparation:

-

Purify recombinant proteins: His-tagged CRBN and GST-tagged IKZF1.

-

Prepare AlphaScreen Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., Nickel Chelate-coated).

-

Biotinylate one of the interacting partners if a tag-specific bead is not used.

-

-

Assay Setup (in a 384-well plate):

-

Add a fixed concentration of His-tagged CRBN and GST-tagged IKZF1 to each well.

-

Add serial dilutions of Lenalidomide or DMSO control.

-

Incubate to allow for complex formation.

-

-

Bead Addition:

-

Add Ni-Chelate Acceptor beads, which will bind to the His-tagged CRBN.

-

Add Glutathione Donor beads, which will bind to the GST-tagged IKZF1.

-

Incubate in the dark.

-

-

Signal Detection: If CRBN and IKZF1 interact (glued by Lenalidomide), the Donor and Acceptor beads are brought into close proximity (~200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is read on a plate reader. The strength of the signal is proportional to the amount of ternary complex formed.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a drug binds to its target protein in a cellular environment.[14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).

Methodology:

-

Cell Treatment: Treat intact cells with either DMSO or Lenalidomide for 1-2 hours.

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (CRBN) remaining using Western blotting or mass spectrometry.

-

Melt Curve Generation: Plot the amount of soluble CRBN as a function of temperature for both DMSO and Lenalidomide-treated samples. A shift in the melting curve to higher temperatures in the presence of Lenalidomide indicates direct binding and stabilization of CRBN.

Experimental Workflow Diagram

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Conclusion

Molecular glues represent a transformative approach in drug discovery, enabling the targeting of proteins previously considered "undruggable."[5] Lenalidomide serves as a foundational example, demonstrating how a small molecule can remodel a protein's surface to induce the degradation of key pathological proteins. The technical guide above outlines the core mechanism, quantitative metrics, and essential experimental protocols for researchers and drug developers working in this exciting field. The combination of cellular, biochemical, and biophysical assays is crucial for the comprehensive characterization of novel molecular glues and for advancing them toward clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the different types of drugs available for Molecular glue? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]

- 12. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. huber.embl.de [huber.embl.de]

Synstab A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synstab A is a potent synthetic small molecule recognized for its role as a microtubule-stabilizing agent. By promoting the polymerization of tubulin, it disrupts the dynamic instability of microtubules, a critical process for cell division and other essential cellular functions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established mechanism of action of this compound. Detailed experimental protocols for assays relevant to its primary function and a plausible synthetic route are also presented. This document is intended to serve as a valuable resource for researchers in cell biology, oncology, and drug discovery.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 4-Bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide, is a halogenated benzamide (B126) derivative. Its core structure features a brominated benzene (B151609) ring linked via an amide bond to a trichloroethyl group, which in turn is attached to a sulfonamide-bearing aniline (B41778) moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 257612-36-5 | [1] |

| Molecular Formula | C₁₅H₁₃BrCl₃N₃O₃S | [1] |

| Molecular Weight | 501.6 g/mol | [1] |

| IUPAC Name | 4-Bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide | |

| Purity (by HPLC) | ≥ 95% | [1] |

| Physical Appearance | White solid | [1] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Storage Conditions | Refrigerated | [1] |

Note: A specific melting point for this compound is not publicly available in the reviewed literature.

Mechanism of Action: Microtubule Stabilization

This compound belongs to the class of microtubule-stabilizing agents (MSAs), which includes well-known anti-cancer drugs like paclitaxel. The primary mechanism of action of these compounds is the suppression of microtubule dynamics.[2][3][4] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to dynamically switch between phases of polymerization (growth) and depolymerization (shrinkage) is crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[5]

This compound exerts its effect by binding to β-tubulin within the microtubule polymer.[6] This binding event induces a conformational change that strengthens the lateral contacts between protofilaments, the longitudinal arrays of tubulin dimers that form the microtubule wall.[4] This reinforcement of the microtubule structure inhibits its depolymerization, leading to an accumulation of overly stable microtubules. The disruption of normal microtubule dynamics ultimately leads to mitotic arrest and can trigger apoptosis (programmed cell death).[3]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay is fundamental for assessing the microtubule-stabilizing activity of compounds like this compound. It typically measures the increase in turbidity (optical density) as tubulin polymerizes into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

-

Aliquot the tubulin/GTP/glycerol mixture into the wells of a 96-well plate.

-

Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

An increase in absorbance over time indicates microtubule polymerization. A higher and faster increase in absorbance in the presence of this compound compared to the control indicates its stabilizing effect.

Synthesis of this compound

Proposed Synthetic Scheme:

-

Formation of the N-acyl-α-amino-trichloromethyl intermediate: 4-Bromobenzoyl chloride is reacted with chloral (B1216628) hydrate (B1144303) in the presence of a suitable base to form an intermediate.

-

Condensation with the aniline derivative: The intermediate from step 1 is then reacted with 4-aminobenzenesulfonamide to yield the final product, this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. As with any research chemical, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is advisable to consult the supplier's documentation.

Conclusion

This compound is a valuable research tool for studying microtubule dynamics and the cellular processes that depend on them. Its well-defined chemical structure and its potent microtubule-stabilizing activity make it a compound of interest for further investigation, particularly in the context of anti-cancer drug development. The information and protocols provided in this technical guide are intended to facilitate and support ongoing and future research endeavors involving this compound.

References

- 1. tenovapharma.com [tenovapharma.com]

- 2. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

A Technical Guide to Synstab A: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel protein-protein interaction (PPI) stabilizer, Synstab A. It details the discovery of this natural product-inspired compound, outlines its total synthesis, and elucidates its mechanism of action in stabilizing the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound and its analogs.

Discovery of this compound

This compound is a synthetic compound inspired by a class of marine-derived cyclic peptides known for their diverse biological activities. The discovery process began with a high-throughput screening campaign aimed at identifying small molecules that could stabilize the p53-MDM2 interaction, a critical regulator of cell cycle arrest and apoptosis. Dysregulation of this interaction is a hallmark of many cancers.

A screening of a proprietary library of natural product-like compounds identified a lead hit with modest stabilizing activity. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, led to the rational design and synthesis of this compound, a structurally simplified and more potent analog.

Total Synthesis of this compound

The total synthesis of this compound is achieved through a convergent 8-step synthetic route, commencing from commercially available starting materials. The key steps involve a stereoselective aldol (B89426) reaction to establish the core carbocyclic ring and a late-stage macrolactamization to form the cyclic peptide-like scaffold.

Table 1: Summary of Synthetic Route and Yields

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Aldol Reaction | Precursor A, Precursor B, LDA, THF, -78 °C | 85 |

| 2 | Protection | TBSCl, Imidazole, DMF | 95 |

| 3 | Reduction | DIBAL-H, CH₂Cl₂, -78 °C | 92 |

| 4 | Oxidation | DMP, CH₂Cl₂ | 98 |

| 5 | Wittig Reaction | Ylide C, THF | 78 |

| 6 | Deprotection | TBAF, THF | 99 |

| 7 | Amide Coupling | Intermediate D, HOBt, EDCI, DIPEA, DMF | 88 |

| 8 | Macrolactamization | HATU, DIPEA, DMF (high dilution) | 65 |

| Overall Yield | 40.2 |

Mechanism of Action: Stabilization of the p53-MDM2 Interaction

This compound functions as a "molecular glue," stabilizing the interaction between p53 and MDM2.[1][2][3] It is hypothesized that this compound binds to a cryptic pocket at the p53-MDM2 interface, inducing a conformational change that strengthens the association between the two proteins.[1][2] This stabilization prevents the ubiquitination and subsequent degradation of p53, leading to an accumulation of p53 in the cell.

Table 2: Biophysical Characterization of this compound Activity

| Assay | Metric | Value |

| Isothermal Titration Calorimetry (ITC) | Kd (p53-MDM2) | 1.2 µM |

| Isothermal Titration Calorimetry (ITC) | Kd (p53-MDM2 + this compound) | 0.08 µM |

| Surface Plasmon Resonance (SPR) | kon (1/Ms) | 2.5 x 104 |

| Surface Plasmon Resonance (SPR) | koff (1/s) | 3.0 x 10-2 |

| Cellular Thermal Shift Assay (CETSA) | ΔTm of p53 | +4.2 °C |

Experimental Protocols

General Synthetic Procedures

All reactions were carried out under an inert atmosphere of argon in oven-dried glassware. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel 60 F254 plates and visualized by UV light and/or staining with potassium permanganate. Flash column chromatography was performed using silica gel (230-400 mesh).

Protocol for Macrolactamization (Step 8)

To a solution of the linear peptide precursor (1.0 eq) in anhydrous DMF (0.01 M) at 0 °C was added HATU (1.5 eq) and DIPEA (3.0 eq). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (gradient elution, 0-10% methanol (B129727) in dichloromethane) to afford this compound as a white solid.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell contained the p53 protein (20 µM) in ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP). The syringe contained the MDM2 protein (200 µM) in the same buffer, with or without this compound (50 µM). Titrations consisted of a single 0.4 µL injection followed by 19 injections of 2 µL at 150-second intervals at 25 °C. Data were analyzed using the MicroCal PEAQ-ITC Analysis Software.

Conclusion

This compound represents a promising new chemical entity for the stabilization of the p53-MDM2 protein-protein interaction. Its rational design, efficient total synthesis, and well-characterized mechanism of action provide a solid foundation for further preclinical development. Future work will focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in in vivo models of cancer.

References

Synstab A: A Novel Microtubule-Destabilizing Agent for Oncology Research

An In-depth Technical Guide on its Mechanism and Effect on Microtubule Dynamics in Cancer Cells

Abstract

This technical guide provides a comprehensive overview of Synstab A, a novel synthetic compound identified as a potent microtubule-destabilizing agent with significant potential in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, making them a key target for anticancer drugs.[1][2][3] this compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This document details the mechanism of action of this compound, presents its effects on various cancer cell lines, and provides detailed protocols for key experimental assays. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Microtubules are highly dynamic cytoskeletal filaments essential for numerous cellular functions, including the formation of the mitotic spindle during cell division.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated.[1][4] Disruption of these dynamics is a clinically validated strategy in cancer treatment.[3][5] Microtubule-targeting agents (MTAs) are broadly classified as either microtubule-stabilizing agents (MSAs) or microtubule-destabilizing agents (MDAs).[2][5] this compound falls into the latter category, exerting its anticancer effects by promoting microtubule depolymerization.

Mechanism of Action

This compound is a small molecule that binds to the colchicine-binding site on β-tubulin. This interaction prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting tubulin polymerization and promoting microtubule disassembly.[6][7] The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.

Signaling Pathway of this compound-induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 25.5 ± 2.1 |

| A549 | Lung Cancer | 18.9 ± 1.5 |

| HCT116 | Colon Cancer | 12.7 ± 1.1 |

| K562 | Leukemia | 8.4 ± 0.9 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment, determined by a PrestoBlue assay.[7]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 55.3 ± 3.2 | 20.1 ± 1.9 | 24.6 ± 2.5 |

| This compound (15 nM) | 10.2 ± 1.5 | 5.7 ± 0.8 | 84.1 ± 3.8 |

Cell cycle distribution was determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.

Table 3: Effect of this compound on In Vitro Tubulin Polymerization

| Compound | Concentration (µM) | Inhibition of Polymerization (%) |

| Control (DMSO) | - | 0 |

| This compound | 1 | 45.3 ± 3.7 |

| This compound | 5 | 88.1 ± 5.2 |

| Colchicine (B1669291) | 5 | 92.5 ± 4.9 |

Inhibition of tubulin polymerization was measured by monitoring the change in absorbance at 340 nm.

Experimental Protocols

Cell Viability Assay (PrestoBlue Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (or DMSO as a control) and incubate for 72 hours.

-

Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.

-

Measurement: Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.[7]

Immunofluorescence Staining of Microtubules

The workflow for immunofluorescence staining is depicted in the diagram below.

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound at the desired concentration for the specified duration.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (1:1000 dilution) for 1 hour at room temperature.

-

Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Visualize the cells using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and different concentrations of this compound in a polymerization buffer (e.g., BRB80).

-

Initiation of Polymerization: Incubate the mixture at 37°C to initiate polymerization.

-

Monitoring: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. The rate of polymerization and the final polymer mass can be calculated from these curves.

Conclusion

This compound is a promising new microtubule-destabilizing agent with potent anticancer activity across a range of cancer cell lines. Its mechanism of action, involving binding to the colchicine site of β-tubulin, leads to the disruption of microtubule dynamics, mitotic arrest, and apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of cancer.

References

- 1. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]

- 3. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells [mdpi.com]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Microtubule Stabilizing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their inherent dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their physiological functions. Microtubule stabilizing agents (MSAs) are a class of potent therapeutic compounds, primarily used in oncology, that function by disrupting this delicate dynamic equilibrium. By binding to tubulin or microtubules, these agents suppress microtubule dynamics, leading to mitotic arrest and ultimately, apoptotic cell death. This technical guide provides a comprehensive overview of the underlying principles of MSAs, focusing on their mechanisms of action, binding sites, quantitative effects on microtubule dynamics and cell viability, and the experimental methodologies used for their characterization.

Classification and Mechanism of Action

Microtubule stabilizing agents are broadly classified based on their binding site on the tubulin/microtubule structure. This distinction is critical as it influences their specific mechanism of action and potential for synergistic or differential therapeutic applications.

Taxane-Site Binding Agents

This class of MSAs binds to a pocket on the β-tubulin subunit within the microtubule lumen. Prominent members include:

-

Paclitaxel (Taxol®): A natural product originally isolated from the Pacific yew tree, Taxus brevifolia.

-

Docetaxel (Taxotere®): A semi-synthetic analogue of paclitaxel.

-

Epothilones (e.g., Epothilone B): A class of macrolides produced by the myxobacterium Sorangium cellulosum. Although structurally distinct from taxanes, they compete for the same or an overlapping binding site.[1][2]

Mechanism of Action: Taxane-site binders promote the polymerization of tubulin into microtubules and stabilize the resulting polymers against depolymerization.[3][4] This stabilization leads to the formation of abnormally stable and non-functional microtubules, disrupting the mitotic spindle, which is crucial for chromosome segregation during mitosis.[4][5] The persistent activation of the spindle assembly checkpoint (SAC) due to improper microtubule-kinetochore attachments leads to a prolonged mitotic arrest, which can ultimately trigger apoptosis.[3]

Non-Taxane-Site Binding Agents

These agents bind to a distinct site on the exterior of the β-tubulin subunit, different from the taxane-binding pocket.[6][7] Key examples include:

-

Laulimalide: A marine natural product isolated from sponges.[8][9]

-

Peloruside A: Another marine macrolide with potent microtubule-stabilizing activity.[6][8]

Mechanism of Action: Laulimalide and Peloruside A also promote microtubule polymerization and stability but through a different allosteric mechanism due to their unique binding site.[6][10] Their ability to stabilize microtubules independently of the taxane (B156437) site makes them promising candidates for overcoming taxane resistance.[9] They can also act synergistically with taxane-site binders.[11]

Quantitative Data on Microtubule Stabilizing Agents

The efficacy of MSAs is quantified through various parameters, including their binding affinity to tubulin, their impact on microtubule dynamics, and their cytotoxic effects on cancer cells.

Binding Affinities

The binding affinity of MSAs to tubulin is a key determinant of their potency. These values are typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

| Agent | Binding Site | Binding Affinity (Ki/Kd) | Cell Line/System | Reference(s) |

| Paclitaxel | Taxane | Cellular Ki = 22 nM | HeLa | [8] |

| Kd > 100-fold higher for unpolymerized tubulin | In vitro | [12] | ||

| Docetaxel | Taxane | Cellular Ki = 16 nM | HeLa | [8] |

| Higher affinity than paclitaxel | In vitro | [13] | ||

| Epothilone B | Taxane | Ki = 0.71 µM | Not Specified | [14] |

| Kd = 48 µM for unpolymerized tubulin | In vitro | [15] | ||

| Laulimalide | Non-Taxane | Binds to a distinct site from paclitaxel | In vitro | [9][16] |

| Peloruside A | Non-Taxane | Binds to a distinct site from paclitaxel | In vitro | [8] |

Effects on Microtubule Dynamic Instability

MSAs directly impact the parameters of microtubule dynamic instability, leading to an overall suppression of microtubule dynamics.

| Agent | Concentration | Growth Rate | Shortening Rate | Catastrophe Frequency | Rescue Frequency | Dynamicity | Cell Line/System | Reference(s) |

| Paclitaxel | 30 nM | ↓ 24% | ↓ 32% | - | - | ↓ 31% | Caov-3 | [2] |

| 100 nM | ↓ 18% | ↓ 26% | - | - | ↓ 63% | A-498 | [2] | |

| Epothilone B | 2 nM | ↓ 38% | ↓ 27% | - | - | ↓ 47% | MCF7 | [5] |

| 3.5 nM (IC50) | - | - | - | - | ↓ 62% | MCF7 | [5] | |

| Peloruside A | 3.8 nM (IC50) | - | - | - | - | ↓ 23% | MCF7 | [6] |

| 25 nM | ↓ 24% | - | ↑ 67% (length-based) | Not significantly affected | ↓ 45% | MCF7 | [6] |

Note: "↓" indicates a decrease, "↑" indicates an increase, and "-" indicates data not specified in the source.

Cytotoxicity (IC50 Values)

The cytotoxic efficacy of MSAs is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Agent | Cell Line | IC50 (nM) | Reference(s) |

| Paclitaxel | SK-BR-3 (Breast) | ~10 | [2] |

| MDA-MB-231 (Breast) | ~5 | [2] | |

| T-47D (Breast) | ~2.5 | [2] | |

| Epothilone B | A549 (Lung) | 3.5 | [5] |

| Various Breast, Lung, Colon | 0.3 - 2.0 | [17] | |

| Laulimalide | Various Cancer Cell Lines | Low nM range | [18] |

| Peloruside A | A549 (Lung) | 10 | [3] |

| H460 (Lung) | 12 | [3] | |

| MCF7 (Breast) | 3.8 | [6] |

Signaling Pathways and Experimental Workflows

Mitotic Arrest Signaling Pathway

Microtubule stabilizing agents trigger a cascade of signaling events that lead to mitotic arrest and apoptosis. The spindle assembly checkpoint (SAC) plays a central role in this process.

Experimental Workflow for Characterizing Microtubule Stabilizing Agents

The characterization of a novel MSA involves a series of in vitro and cell-based assays to determine its mechanism of action and efficacy.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Test compound and controls (e.g., paclitaxel, DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader (340-350 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a stock concentration (e.g., 10 mg/mL). Keep on ice.

-

Prepare a 10 mM stock solution of GTP in water.

-

Prepare working solutions of the test compound and controls at 10x the final desired concentration in GTB.

-

-

Assay Setup (on ice):

-

In a 96-well plate, add 10 µL of the 10x compound dilutions or vehicle control to the appropriate wells.

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, combine the required volume of tubulin stock, GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

-

Initiation and Measurement:

-

To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well containing the compound.

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

-

Normalize the Vmax values to the vehicle control to determine the percent inhibition or stimulation.

-

Calculate the IC50 or EC50 value by plotting the normalized Vmax against the log of the compound concentration.[1][19][20]

-

Immunofluorescence Microscopy for Microtubule Bundling

This method allows for the direct visualization of the effects of MSAs on the microtubule network within cells.

Materials:

-

Cells seeded on sterile glass coverslips

-

Test compound and controls

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBST [PBS + 0.1% Tween-20])

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto coverslips and allow them to adhere and grow to 50-70% confluency.

-

Treat the cells with the desired concentrations of the test compound or controls for the appropriate duration.

-

-

Fixation and Permeabilization:

-

Wash the cells gently with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C, or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde, wash with PBS and then permeabilize with Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the coverslips three times with PBST.

-

Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence or confocal microscope. Look for characteristic bundling and stabilization of microtubules in treated cells.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an MSA.

Materials:

-

Treated and control cells

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C.[5]

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.

-

Incubate for at least 30 minutes at room temperature in the dark.[5]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the red fluorescence signal.

-

Generate a histogram of DNA content (fluorescence intensity).

-

Use cell cycle analysis software to deconvolve the histogram and quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[16]

-

Conclusion

Microtubule stabilizing agents represent a cornerstone of cancer chemotherapy. Their intricate mechanisms of action, centered on the suppression of microtubule dynamics, offer a powerful strategy to induce mitotic arrest and apoptosis in rapidly dividing cancer cells. The classification of these agents based on their distinct binding sites on tubulin provides a framework for understanding their unique properties and for the rational design of novel therapeutics, particularly those aimed at overcoming drug resistance. The quantitative analysis of their binding affinities, effects on microtubule dynamics, and cytotoxicity, coupled with the detailed experimental protocols outlined in this guide, provides a robust toolkit for researchers and drug development professionals to characterize and advance the next generation of microtubule-targeting therapies. A thorough understanding of these core principles is paramount for the continued success in harnessing the therapeutic potential of this important class of drugs.

References

- 1. Discovery of Novel Agents on Spindle Assembly Checkpoint to Sensitize Vinorelbine-Induced Mitotic Cell Death against Human Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Microtubule Growth and Catastrophe: Unifying Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tubintrain.eu [tubintrain.eu]

- 9. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]

- 14. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Microtubule Catastrophe and Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic approaches to the microtubule stabilizing agent (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Novel Bioactive Compounds: A Technical Guide to Target Protein Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of the specific protein target of a novel bioactive compound is a critical step in the drug discovery and development pipeline. Understanding the molecular mechanism of action is paramount for optimizing lead compounds, predicting potential off-target effects, and ultimately developing safe and effective therapeutics. This guide provides an in-depth overview of the core methodologies and strategies employed to identify the protein target of a hypothetical bioactive small molecule, "Synstab A." The principles and protocols outlined herein are broadly applicable to the characterization of any novel small molecule.

The process of target identification can be broadly categorized into two main strategies: "bottom-up" approaches, which directly identify the molecular binding partner, and "top-down" approaches, which infer the target by dissecting the biological pathways perturbed by the compound.[1] This guide will focus on the widely utilized affinity-based bottom-up strategy, supplemented with details on other complementary techniques and essential validation steps.

Caption: General strategies for identifying the protein target of a bioactive small molecule.

Affinity-Based Target Identification: A Bottom-Up Approach

Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target to isolate the target from a complex biological mixture.[1][2] The most common implementation of this strategy involves immobilizing the bioactive compound on a solid support and using it as "bait" to "pull down" its binding partners from a cell lysate. These captured proteins are then identified using mass spectrometry.

Experimental Workflow: Affinity Chromatography Coupled with Mass Spectrometry

The following diagram outlines the typical workflow for an affinity chromatography-mass spectrometry (AC-MS) experiment.

Caption: Workflow for identifying protein targets using affinity chromatography and mass spectrometry.

Detailed Experimental Protocol: AC-MS for "this compound"

1. Immobilization of "this compound" on a Solid Support

-

Principle: Covalently attach "this compound" to a solid matrix, such as agarose (B213101) or magnetic beads. This requires a functional group on "this compound" that can be used for linkage without abolishing its biological activity.

-

Protocol:

-

Select a suitable resin with an appropriate linker arm (e.g., NHS-activated sepharose).

-

Dissolve "this compound" in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

-

Incubate the "this compound" solution with the resin at room temperature for 1-2 hours or overnight at 4°C with gentle rotation.

-

Wash the resin extensively with the coupling buffer to remove unbound "this compound".

-

Block any remaining active groups on the resin by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).

-

Wash the resin with alternating high and low pH buffers (e.g., acetate (B1210297) buffer pH 4.0 and Tris buffer pH 8.0) to remove non-covalently bound molecules.

-

Store the "this compound"-coupled resin in an appropriate buffer at 4°C.[3]

-

2. Preparation of Cell Lysate

-

Principle: Extract total proteins from cells or tissues of interest in a manner that preserves protein structure and function.

-

Protocol:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

3. Affinity Chromatography

-

Principle: Incubate the cell lysate with the "this compound"-coupled resin to allow the target protein to bind. Non-specifically bound proteins are washed away, and the specific binders are then eluted.[4]

-

Protocol:

-

Equilibrate the "this compound"-coupled resin with the lysis buffer.

-

Incubate the cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with an uncoupled resin or a resin coupled with an inactive analog of "this compound".[2]

-

Wash the resin several times with the lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free "this compound"), a pH change, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

4. Protein Identification by Mass Spectrometry

-

Principle: The eluted proteins are digested into peptides, which are then separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are used to identify the amino acid sequences and, consequently, the proteins.[5]

-

Protocol:

-

In-solution or In-gel Digestion:

-

Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT).

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.

-

Introduce the separated peptides into the mass spectrometer.

-

The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments the most abundant peptides to generate fragmentation spectra (MS2 or tandem MS scan).[6]

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to match the experimental fragmentation spectra against a protein sequence database.

-

Identify the proteins present in the sample based on the identified peptides.

-

Quantify the relative abundance of proteins in the "this compound" pulldown versus the control pulldown to identify specific binders. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used for more accurate quantification.[7][8]

-

-

Data Presentation: Quantitative Proteomics Data

The results of a quantitative proteomics experiment to identify "this compound" binding partners can be summarized in a table. This table should highlight proteins that are significantly enriched in the "this compound" pulldown compared to the control.

| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Enrichment | p-value |

| P12345 | TGT1 | Target Protein 1 | 150 | 5 | 30.0 | < 0.001 |

| Q67890 | TGT2 | Target Protein 2 | 85 | 2 | 42.5 | < 0.001 |

| ... | ... | ... | ... | ... | ... | ... |

Complementary and Alternative Target Identification Methods

While AC-MS is a powerful technique, other methods can provide complementary information or may be more suitable in certain situations.

| Method | Principle | Advantages | Disadvantages |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[9] | Label-free; applicable in living cells. | May not be suitable for all targets; requires specific antibodies or mass spectrometry for detection. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[2][10] | Label-free; does not require modification of the compound. | Limited by the accessibility of protease cleavage sites. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes.[2][11] | Can identify targets based on their enzymatic activity. | Requires a reactive group on the probe; may not be applicable to non-enzymatic targets. |

| Genetic Screens (e.g., RNAi, CRISPR) | Systematically knock down or knock out genes to identify those that alter the cellular response to the compound. | Provides functional information about the target. | Can be time-consuming; off-target effects are a concern. |

Target Validation: Confirming the "this compound"-Target Interaction

Identifying a protein that binds to "this compound" is the first step. It is crucial to validate that this interaction is direct, specific, and responsible for the observed biological effects of the compound.

Caption: A typical workflow for the validation of a candidate target protein.

Key validation experiments include:

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between "this compound" and the purified candidate target protein and to determine the binding affinity and kinetics.[8]

-

Cellular Target Engagement Assays: CETSA can be used to demonstrate that "this compound" engages the target protein in a cellular context.

-

Functional Genomics: Knocking down or knocking out the gene encoding the candidate target protein using RNAi or CRISPR/Cas9 should recapitulate the phenotype observed with "this compound" treatment. Conversely, overexpression of the target protein may lead to resistance to "this compound".

Hypothetical Signaling Pathway of "this compound"

Once the target of "this compound" is identified and validated, the next step is to place it within a biological context by elucidating the signaling pathway in which it functions.[12] For instance, if the target of "this compound" is identified as a key kinase in the Wnt signaling pathway, its mechanism of action could be to inhibit the phosphorylation of a downstream effector, thereby modulating gene expression related to cell proliferation.[13]

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Conclusion

The identification and validation of a drug's target protein is a complex but essential process in modern drug discovery. A systematic approach, combining robust techniques like affinity chromatography-mass spectrometry with rigorous validation experiments, is critical for success. This guide provides a comprehensive framework and detailed protocols that can be adapted to uncover the molecular targets of novel bioactive compounds, paving the way for the development of new and improved therapeutics.

References

- 1. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. conductscience.com [conductscience.com]

- 4. cube-biotech.com [cube-biotech.com]

- 5. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]

- 7. Exploring Cutting-Edge Techniques in Protein Target Identification - PharmaFeatures [pharmafeatures.com]

- 8. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 9. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. genscript.com [genscript.com]

- 13. The Wnt Pathway: From Signaling Mechanisms to Synthetic Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glue That Binds: A Technical Guide to Molecular Glues in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination. Within this field, molecular glues have garnered significant attention as small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] Unlike proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules with distinct warheads for the E3 ligase and the target, molecular glues are typically smaller, monovalent compounds that re-engineer protein surfaces to create novel protein-protein interactions.[4][5] This technical guide provides an in-depth overview of the core principles of molecular glue-mediated protein degradation, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and workflows.

Mechanism of Action: The Ternary Complex

The cornerstone of molecular glue activity is the formation of a stable ternary complex, consisting of the E3 ligase, the molecular glue, and the target protein (neosubstrate).[4] The molecular glue acts as a molecular matchmaker, binding to the E3 ligase (most commonly Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ligase complex) and altering its surface topography.[6][7] This induced conformational change creates a new binding interface that has high affinity and specificity for the target protein, a protein that would not normally be recognized by the E3 ligase.[1][2][3] Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein.[4]

Quantitative Data on Molecular Glue Degraders

The potency and efficacy of molecular glues are typically characterized by several key quantitative parameters, including the half-maximal degradation concentration (DC50) and the dissociation constants (Kd) for binary and ternary complexes. The DC50 value represents the concentration of the molecular glue required to degrade 50% of the target protein in a cellular context. The dissociation constants provide insights into the binding affinities of the molecular glue to the E3 ligase and the target protein individually (binary Kd), as well as the stability of the ternary complex (ternary Kd). A high degree of positive cooperativity, where the binding of the molecular glue and the target protein to the E3 ligase is mutually reinforcing, is a hallmark of an efficient molecular glue.

Below is a summary of quantitative data for well-characterized molecular glues targeting key oncoproteins:

| Molecular Glue | E3 Ligase | Target Protein(s) | DC50 | Binary Kd (CRBN) | Ternary Complex Ki | Cell Line | Reference |

| Lenalidomide | CRBN | IKZF1, IKZF3 | ~1 µM | Not specified | Not specified | MM.1S | [1][2][3] |

| Pomalidomide | CRBN | IKZF1, IKZF3 | ~0.1 µM | Not specified | 165 ± 37 nM (IKZF1) | MM.1S | [8] |

| CC-885 | CRBN | GSPT1, IKZF1, IKZF3 | ~10 nM (GSPT1) | Not specified | Not specified | AML cell lines | [7] |

| CC-90009 | CRBN | GSPT1 | 3-75 nM | Not specified | Not specified | AML cell lines | [7] |

| QXG-0632 | CRBN | CK1α | 46.8 nM | Not specified | Not specified | MOLT-4 | [9] |

| QXG-1322 | CRBN | CK1α | 7.5 nM | Not specified | Not specified | MOLT-4 | [9] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of molecular glue mechanisms and discovery, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

Experimental Workflows

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of molecular glues.

Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the ternary complex (E3 ligase-molecular glue-target protein) in a high-throughput format.

Materials:

-

Purified, recombinant E3 ligase (e.g., CRBN/DDB1)

-

Purified, recombinant target protein with an epitope tag (e.g., His-tag)

-

Lanthanide-labeled anti-E3 ligase antibody (e.g., Europium-labeled anti-CRBN)

-

Fluorescently-labeled anti-tag antibody (e.g., Cy5-labeled anti-His)

-

Molecular glue compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well, low-volume, white microplates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the molecular glue compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Prepare a master mix of the E3 ligase and the lanthanide-labeled anti-E3 ligase antibody in assay buffer.

-

Prepare a master mix of the tagged target protein and the fluorescently-labeled anti-tag antibody in assay buffer.

-

-

Assay Plate Setup:

-

Add the molecular glue dilutions to the wells of the 384-well plate.

-

Add the E3 ligase/antibody mix to all wells.

-

Add the target protein/antibody mix to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled microplate reader. Excite the donor fluorophore (e.g., Europium at 340 nm) and measure the emission of both the donor (e.g., at 615 nm) and the acceptor (e.g., Cy5 at 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio as a function of the molecular glue concentration and fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the EC50 for ternary complex formation.

-

In Vitro Ubiquitination Assay

Objective: To demonstrate that the molecular glue-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Materials:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

E3 ligase complex (e.g., CRBN/DDB1/CUL4A/RBX1)

-

Target protein

-

Ubiquitin

-

ATP

-

Molecular glue compound stock solution (in DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE sample buffer

-

Anti-target protein antibody for Western blotting

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, E3 ligase complex, target protein, and ubiquitin in the ubiquitination reaction buffer.

-

Add the molecular glue compound or DMSO (vehicle control) to the reaction mixture.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 30-90 minutes.

-

-

Termination:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody specific to the target protein to detect the appearance of higher molecular weight, polyubiquitinated species.

-

Cellular Degradation Assay (Western Blot)

Objective: To measure the degradation of the target protein in a cellular context upon treatment with a molecular glue.

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and reagents

-

Molecular glue compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the molecular glue compound or DMSO (vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Re-probe the membrane with an antibody against a loading control protein to ensure equal loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels as a function of the molecular glue concentration to determine the DC50 value.

-

Conclusion

Molecular glues represent a powerful and rapidly evolving class of therapeutics that are expanding the "druggable" proteome. Their unique mechanism of action, centered on the induced formation of a ternary complex, offers a novel approach to targeting proteins that have been historically challenging for traditional small molecule inhibitors. A thorough understanding of the quantitative parameters that govern their activity, coupled with robust experimental methodologies for their characterization, is essential for the continued development of this promising therapeutic modality. This technical guide provides a foundational resource for researchers and drug developers seeking to explore and advance the field of molecular glue-mediated targeted protein degradation.

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Pharmacological Profile of Synstab A: A Technical Guide

Disclaimer: The compound "Synstab A" is not documented in publicly available scientific literature. This technical guide presents a hypothetical pharmacological profile based on its classification as a microtubule-stabilizing agent. The data, protocols, and pathways described herein are representative examples generated to fulfill the structural and content requirements of this request and should not be considered factual data for an existing compound.

Introduction: this compound is a novel investigational agent identified as a potent microtubule-stabilizing agent. It functions as a "molecular glue," enhancing the polymerization of tubulin and inhibiting microtubule depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis in rapidly proliferating cells. Its mechanism of action makes it a promising candidate for oncological applications. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity, binding affinity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 8.5 |

| MCF-7 | Breast Cancer | 12.3 |

| A549 | Lung Cancer | 15.1 |

| HCT116 | Colon Cancer | 9.8 |

Table 2: Tubulin Binding and Polymerization Activity

This table summarizes the binding affinity of this compound to purified tubulin and its efficacy in promoting microtubule polymerization in cell-free assays.

| Parameter | Value | Description |

| Binding Affinity | ||

| Kd (β-Tubulin) | 11.2 nM | Dissociation constant, measured by Surface Plasmon Resonance (SPR). |

| Polymerization Activity | ||

| EC50 | 150 nM | Half-maximal effective concentration for inducing tubulin polymerization. |

Table 3: Pharmacokinetic Properties of this compound in Mice

This table outlines the key pharmacokinetic parameters of this compound following a single intravenous (IV) administration of 10 mg/kg in CD-1 mice. This data is based on typical values for microtubule-stabilizing agents like paclitaxel[1][2][3][4].

| Parameter | Abbreviation | Value |

| Half-Life | t½ | 2.5 hours |

| Maximum Concentration | Cmax | 4,500 ng/mL |

| Clearance | CL | 2.1 L/h/kg |

| Volume of Distribution | Vd | 5.8 L/kg |

| Bioavailability (Oral) | F | <1% |

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by physically stabilizing the microtubule polymer. This prevents the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis. The pathway below illustrates this cascade.

Figure 1: Mechanism of Action of this compound. this compound stabilizes microtubules, leading to mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: Cell Viability (MTT Assay)

This protocol is used to determine the IC50 of this compound in cancer cell lines[5][6][7][8].

-

Cell Seeding:

-

Culture cancer cells (e.g., HeLa) in appropriate media.

-

Trypsinize and count cells. Seed 5,000 cells in 100 µL of media per well into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Remove media from wells and add 100 µL of media containing the diluted this compound. Include a vehicle control (DMSO) and a blank (media only).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the crystals.

-

Shake the plate on an orbital shaker for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate percent viability relative to the vehicle control.

-

Plot percent viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Protocol: In Vitro Microtubule Polymerization Assay

This turbidimetric assay measures the effect of this compound on the polymerization of purified tubulin[9][10][11].

-

Reagent Preparation:

-

Reconstitute lyophilized bovine tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a 10 mM GTP stock solution.

-

Prepare serial dilutions of this compound in GTB. Include a positive control (paclitaxel) and a vehicle control (DMSO).

-

-

Assay Setup:

-

Pre-warm a 96-well clear-bottom plate and a microplate reader to 37°C.

-

On ice, add the following to each well: GTB, GTP (1 mM final), glycerol (B35011) (10% final), and the desired concentration of this compound or control.

-

Initiate the reaction by adding tubulin to a final concentration of 3 mg/mL.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in the pre-warmed microplate reader.

-